molecular formula C19H16BrNO2 B2400336 2,3-Bis(benzyloxy)-5-bromopyridine CAS No. 2070896-44-3

2,3-Bis(benzyloxy)-5-bromopyridine

Cat. No.: B2400336
CAS No.: 2070896-44-3
M. Wt: 370.246
InChI Key: QETQJINSHFBNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(benzyloxy)-5-bromopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two benzyloxy groups attached to the 2nd and 3rd positions of the pyridine ring, and a bromine atom attached to the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(benzyloxy)-5-bromopyridine typically involves the bromination of 2,3-Bis(benzyloxy)pyridine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring.

    Bromination Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(benzyloxy)-5-bromopyridine can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles.

      Reagents: Sodium azide (NaN3), Potassium thiolate (KSR)

      Conditions: Solvent such as DMF, elevated temperatures

  • Oxidation: : The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, room temperature or elevated temperatures

  • Reduction: : The pyridine ring can be reduced to form piperidine derivatives.

      Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)

      Conditions: High pressure, room temperature or elevated temperatures

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiol-substituted pyridine derivatives.

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2,3-Bis(benzyloxy)-5-bromopyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2,3-Bis(benzyloxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and benzyloxy groups can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(benzyloxy)pyridine
  • 2,3-Bis(benzyloxy)-6-bromopyridine
  • 2,3-Bis(benzyloxy)-4-bromopyridine

Uniqueness

2,3-Bis(benzyloxy)-5-bromopyridine is unique due to the specific positioning of the bromine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional specificity can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

5-bromo-2,3-bis(phenylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-17-11-18(22-13-15-7-3-1-4-8-15)19(21-12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETQJINSHFBNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.